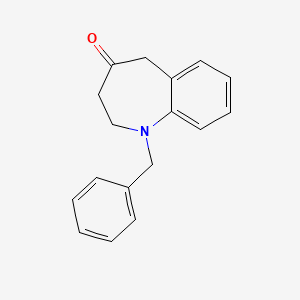

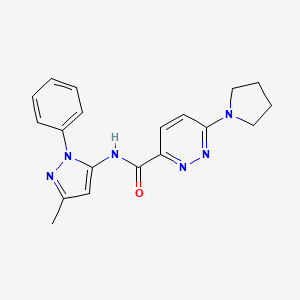

1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one, also known as BDBO, is a chemical compound that belongs to the class of benzazepines. It has been studied extensively for its potential therapeutic applications in various fields of medicine.

科学的研究の応用

Novel Synthesis Methods

Research has focused on innovative synthesis methods for benzoheteroazepines, including "1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one." A notable method involves a one-pot coupling-isomerization-cyclocondensation sequence, allowing for the efficient synthesis of 2,4-di(hetero)aryl substituted 2,3-dihydro 1,5-benzoheteroazepines. This process is significant for its simplicity and efficiency, providing a versatile approach to creating a variety of benzoheteroazepine derivatives with potential applications in medicinal chemistry and materials science (Braun, Zeitler, & Muller, 2000).

Antioxidant Activity

Another significant application of related compounds involves their antioxidant properties. Research on 1,5-Benzodiazepine derivatives synthesized using various substituted chalcones and o-phenylenediamine has demonstrated good free radical scavenging activity, comparable to standard ascorbic acid. This suggests potential applications of these compounds in developing antioxidant therapies or supplements, highlighting the importance of structural modifications in enhancing biological activity (Varadaraj G Bhat et al., 2012).

Microwave-Assisted Synthesis

Efforts to improve the synthesis efficiency of benzodiazepine derivatives have led to the development of microwave-assisted methods. These approaches enable the solvent-free synthesis of 2,3-Dihydro-1H-1,5-benzodiazepines from o-phenylenediamines and ketones, significantly reducing reaction times and increasing yields. Such advancements are crucial for streamlining the production of benzodiazepine derivatives for research and potential therapeutic use (Minothora Pozarentzi et al., 2002).

Enantioselective Synthesis

The enantioselective synthesis of benzodiazepine derivatives has been explored to produce compounds with specific stereochemistry, crucial for their biological activity. Techniques involving chiral catalysis have been developed to achieve high degrees of regioselectivity, diastereoselectivity, and enantiomeric ratios in the synthesis of chiral 2,3-disubstituted 1,5-benzodiazepines. These methodologies open pathways to the creation of more effective and selective pharmaceutical agents (Gao-feng Yang et al., 2021).

Comprehensive Reviews and Synthetic Approaches

Recent reviews have summarized the synthetic strategies and biological activities of 1,4- and 1,5-benzodiazepines, highlighting their importance in medicinal chemistry. These reviews provide insights into the evolution of synthetic methods and the pharmacological potential of benzodiazepines, serving as a valuable resource for researchers in the field (Sunita Teli et al., 2023).

特性

IUPAC Name |

1-benzyl-3,5-dihydro-2H-1-benzazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-16-10-11-18(13-14-6-2-1-3-7-14)17-9-5-4-8-15(17)12-16/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJLNCRWJLZYNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2CC1=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2535561.png)

![N-(3-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2535566.png)

![Tert-butyl 5-oxospiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2535568.png)

![4-(8-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2535572.png)

![N-(4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2535579.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2535580.png)

![3-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2535583.png)

![4-hydroxy-4,13-dihydro-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindol-11(6aH)-one](/img/structure/B2535584.png)